Cas no 557792-97-9 ((+-)-2,3-Dihydro-myricetin)

(+-)-2,3-Dihydro-myricetin structure
(+-)-2,3-Dihydro-myricetin structure
Nome do Produto:(+-)-2,3-Dihydro-myricetin
N.o CAS:557792-97-9
MF:C15H12O8
MW:320.250985145569
CID:2079712
PubChem ID:5153580

(+-)-2,3-Dihydro-myricetin Propriedades químicas e físicas

Nomes e Identificadores

    • (+-)-2,3-Dihydro-myricetin
    • (+)-dihydromyricetin
    • (+/-)-dihydromyricetin
    • (2R,3R)-3,5,7,3',4',5'-hexahydroxyflavonol
    • 3,3',4',5,5',7-Hexahydroxyflavanone
    • 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavone
    • 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol
    • 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-on
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
    • ampelopsin
    • ampeloptin
    • dihydromyricetin
    • dihydro-myricetin
    • DMY
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
    • VS-11511
    • Q27103961
    • DTXSID001347411
    • 119439-94-0
    • trans-3,3',4',5,5',7-Hexahydroxyflavanone
    • MFCD00189451
    • rel-(2R,3R)-3,5,7,3',4',5'-hexahydroxyflavanone
    • SY067288
    • rel-(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • SCHEMBL134532
    • MEGxp0_000639
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
    • Flavanone base + 6O
    • NCGC00180710-01
    • CHEBI:28917
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-
    • ACon1_000284
    • SMR000440772
    • CS-0329367
    • 557792-97-9
    • MLS006011805
    • AKOS005720975
    • Ampelopsin;Ampeloptin
    • FT-0686596
    • HMS3656M15
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • STL146391
    • BBL032759
    • AN-668/21188005
    • DB-050127
    • MDL: MFCD17430312
    • Inchi: InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H
    • Chave InChI: KJXSIXMJHKAJOD-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O)O)O2)O)O)O)O

Propriedades Computadas

  • Massa Exacta: 320.05321734g/mol
  • Massa monoisotópica: 320.05321734g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 445
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.1
  • Superfície polar topológica: 148Ų
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd